molecular formula C26H22ClN3O3S B2693578 (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-12-1

(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2693578
CAS No.: 892418-12-1
M. Wt: 491.99
InChI Key: BNUNBISYNWOLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemo-, Regio-, and Stereoselectivity in Chemical Synthesis

The study by Vasin et al. (2010) discusses the chemo-, regio-, and stereoselectivity in acid-catalyzed hydromethoxylation of tricyclic compounds, which shares some similarities in complexity and structural features with the specified compound. This research provides insights into the factors influencing selectivity in chemical reactions, potentially applicable in the synthesis and modification of complex organic molecules, including pharmaceuticals and materials science. V. Vasin, P. S. Petrov, V. Kalyazin, & V. V. Razin, 2010.

Antitumor Properties

The synthesis and chemical properties of novel broad-spectrum antitumor agents, as discussed by Stevens et al. (1984), suggest potential applications in the development of new therapeutic agents. The chemical manipulation of triazoles and related structures, as seen in the specified compound, could be explored for antitumor properties. M. Stevens, J. Hickman, R. Stone, et al., 1984.

Environmental Chemistry and Detoxification

Research by Bergman and Wachtmeister (1978) on the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls highlights the relevance of sulfanyl groups in environmental chemistry, particularly in the detoxification and degradation of persistent organic pollutants. The presence of similar functional groups in the specified compound suggests potential applications in environmental remediation technologies. A. Bergman & C. Wachtmeister, 1978.

Conformationally Constrained Molecules for Drug Development

The synthesis of conformationally constrained, masked cysteines by Clerici et al. (1999) demonstrates the importance of structural complexity in drug development, particularly for targeting specific protein interactions. The structural and functional complexity of the specified compound could make it a candidate for exploring novel interactions in biological systems. F. Clerici, M. L. Gelmi, & D. Pocar, 1999.

Crystal Structure Analysis for Material Science

The crystal structure analysis of novel compounds, as performed by Dong and Huo (2009), can provide valuable insights into the material properties of new compounds, including their stability, electronic properties, and potential applications in nanotechnology and materials science. Heng-Shan Dong & Guoyong Huo, 2009.

Properties

IUPAC Name

[7-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-6-8-20(32-2)9-7-17)30-26(22)34-14-16-4-3-5-19(27)10-16/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUNBISYNWOLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC5=CC(=CC=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.